Cas no 1739-00-0 (N-Phenethylaniline)

N-Phenethylaniline is an organic compound with the molecular formula C₁₄H₁₅N, featuring a secondary amine structure where aniline is substituted with a phenethyl group. This aromatic amine is commonly utilized as an intermediate in organic synthesis, particularly in the production of pharmaceuticals, agrochemicals, and dyes. Its key advantages include its role as a versatile building block for more complex molecules due to the reactivity of the amine group and the stability of the aromatic backbone. The compound exhibits moderate solubility in organic solvents, facilitating its use in various reaction conditions. Proper handling is required due to potential toxicity and sensitivity to oxidation.
N-Phenethylaniline structure
N-Phenethylaniline structure
Product Name:N-Phenethylaniline
CAS No:1739-00-0
MF:C14H15N
MW:197.275603532791
CID:175708
PubChem ID:74443
Update Time:2025-08-03

N-Phenethylaniline Chemical and Physical Properties

Names and Identifiers

    • N-Phenethylaniline
    • Benzeneethanamine,N-phenyl-
    • N-(2-phenylethyl)aniline
    • N-Phenylbenzeneethaneamine
    • N-Phenylphenethylamine
    • Einecs 217-099-3
    • PHENETHYL-PHENYL-AMINE
    • N-Phenylbenzeneethanamine
    • N-(2-phenylethyl)-aniline
    • CS-0216738
    • Oprea1_420431
    • 1739-00-0
    • REUFZACIJMPYOK-UHFFFAOYSA-N
    • n-phenethyl-n-phenylamine
    • Benzeneethanamine,N-phenyl-, hydrochloride (1:1)
    • DTXSID7061938
    • Oprea1_528161
    • EN300-56912
    • HMS1676N13
    • 3441-11-0
    • NS00025710
    • Benzeneethanamine, N-phenyl-
    • N-phenylethylaniline
    • CHEMBL1620308
    • Benzylmethylanilin
    • SCHEMBL88597
    • AKOS000223148
    • NCGC00245335-01
    • Z266463162
    • A881729
    • FT-0678595
    • W-109703
    • Phenethylaniline
    • MDL: MFCD00043990
    • Inchi: 1S/C14H15N/c1-3-7-13(8-4-1)11-12-15-14-9-5-2-6-10-14/h1-10,15H,11-12H2
    • InChI Key: REUFZACIJMPYOK-UHFFFAOYSA-N
    • SMILES: N(C1C=CC=CC=1)CCC1C=CC=CC=1

Computed Properties

  • Exact Mass: 197.12055
  • Monoisotopic Mass: 197.120449
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4
  • Complexity: 155
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 12
  • XLogP3: 3.9

Experimental Properties

  • Density: 1.1±0.1 g/cm3
  • Boiling Point: 353.1±21.0 °C at 760 mmHg
  • Flash Point: 178.7±17.5 °C
  • Refractive Index: 1.615
  • PSA: 12.03
  • Vapor Pressure: 0.0±0.8 mmHg at 25°C

N-Phenethylaniline Security Information

N-Phenethylaniline Pricemore >>

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N-Phenethylaniline Related Literature

Additional information on N-Phenethylaniline

Recent Advances in N-Phenethylaniline (CAS 1739-00-0) Research: Applications and Innovations in Chemical Biology and Pharmaceutical Sciences

N-Phenethylaniline (CAS 1739-00-0) is a chemical compound of significant interest in the fields of chemical biology and pharmaceutical research. Recent studies have explored its potential as a versatile intermediate in the synthesis of bioactive molecules, including drug candidates and functional materials. This research briefing highlights the latest advancements in the understanding and application of N-Phenethylaniline, focusing on its structural properties, synthetic utility, and emerging roles in drug discovery and development.

One of the key areas of investigation involves the use of N-Phenethylaniline as a building block for the synthesis of novel pharmacophores. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in the development of small-molecule inhibitors targeting protein-protein interactions (PPIs). Researchers utilized N-Phenethylaniline as a core scaffold to design compounds with enhanced binding affinity and selectivity for specific PPIs implicated in cancer and neurodegenerative diseases. The study reported promising in vitro and in vivo results, suggesting potential therapeutic applications.

Another notable advancement is the application of N-Phenethylaniline in the field of materials science. A recent publication in ACS Applied Materials & Interfaces detailed its incorporation into organic semiconductors and conductive polymers. The study revealed that derivatives of N-Phenethylaniline exhibit excellent charge transport properties, making them suitable for use in flexible electronics and biosensors. This interdisciplinary approach underscores the compound's versatility beyond traditional pharmaceutical applications.

In addition to its synthetic and material applications, N-Phenethylaniline has been investigated for its role in catalysis. A 2024 study in Chemical Communications highlighted its use as a ligand in transition metal-catalyzed reactions, enabling efficient and selective transformations under mild conditions. This development has significant implications for green chemistry and sustainable pharmaceutical manufacturing, as it reduces the need for harsh reagents and high-energy conditions.

Despite these advancements, challenges remain in the large-scale production and optimization of N-Phenethylaniline-based compounds. Recent research has also addressed these issues, with studies focusing on scalable synthetic routes and purification techniques. For instance, a 2023 paper in Organic Process Research & Development proposed a cost-effective and environmentally friendly method for the synthesis of high-purity N-Phenethylaniline, paving the way for its broader industrial adoption.

In conclusion, N-Phenethylaniline (CAS 1739-00-0) continues to be a focal point of research in chemical biology and pharmaceutical sciences. Its diverse applications—from drug discovery to materials science—highlight its importance as a multifunctional compound. Future studies are expected to further explore its potential, particularly in the development of next-generation therapeutics and advanced materials. Researchers and industry professionals are encouraged to stay abreast of these developments to leverage the full potential of this versatile molecule.

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